molecular formula C21H25ClN4O2 B12399175 8-[(2S)-2-amino-4-methylpentoxy]-4,6-dimethyl-5-oxobenzo[c][2,7]naphthyridine-9-carbonitrile;hydrochloride

8-[(2S)-2-amino-4-methylpentoxy]-4,6-dimethyl-5-oxobenzo[c][2,7]naphthyridine-9-carbonitrile;hydrochloride

Cat. No.: B12399175
M. Wt: 400.9 g/mol
InChI Key: JURQHVYCFKMNRC-RSAXXLAASA-N
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Description

8-[(2S)-2-amino-4-methylpentoxy]-4,6-dimethyl-5-oxobenzo[c][2,7]naphthyridine-9-carbonitrile;hydrochloride is a complex organic compound with the molecular formula C21H25ClN4O2 and a molecular weight of 400.9018 . This compound is known for its unique structure, which includes a naphthyridine core, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2S)-2-amino-4-methylpentoxy]-4,6-dimethyl-5-oxobenzo[c][2,7]naphthyridine-9-carbonitrile;hydrochloride involves multiple steps, starting with the preparation of the naphthyridine core. The key steps include:

    Formation of the Naphthyridine Core: This is typically achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.

    Attachment of the Pentoxy Group: This step involves the reaction of the naphthyridine core with 2-amino-4-methylpentanol under specific conditions to form the desired ether linkage.

    Final Hydrochloride Formation: The compound is then converted to its hydrochloride salt form through a reaction with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Precursors: Large-scale preparation of the starting materials.

    Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.

    Purification and Crystallization: The final product is purified through crystallization and other separation techniques to obtain the hydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions

8-[(2S)-2-amino-4-methylpentoxy]-4,6-dimethyl-5-oxobenzo[c][2,7]naphthyridine-9-carbonitrile;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the amino and pentoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as oxides, alcohols, and substituted naphthyridines.

Scientific Research Applications

8-[(2S)-2-amino-4-methylpentoxy]-4,6-dimethyl-5-oxobenzo[c][2,7]naphthyridine-9-carbonitrile;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[(2S)-2-amino-4-methylpentoxy]-4,6-dimethyl-5-oxobenzo[c][2,7]naphthyridine-9-carbonitrile;hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • **8-[(2S)-2-amino-4-methylpentoxy]-4,6-dimethyl-5-oxobenzo[c][2,7]naphthyridine-9-carbonitrile
  • **4,6-dimethyl-5-oxobenzo[c][2,7]naphthyridine-9-carbonitrile

Uniqueness

The uniqueness of 8-[(2S)-2-amino-4-methylpentoxy]-4,6-dimethyl-5-oxobenzo[c][2,7]naphthyridine-9-carbonitrile;hydrochloride lies in its specific substitution pattern and the presence of the hydrochloride salt, which can enhance its solubility and stability compared to similar compounds.

Properties

Molecular Formula

C21H25ClN4O2

Molecular Weight

400.9 g/mol

IUPAC Name

8-[(2S)-2-amino-4-methylpentoxy]-4,6-dimethyl-5-oxobenzo[c][2,7]naphthyridine-9-carbonitrile;hydrochloride

InChI

InChI=1S/C21H24N4O2.ClH/c1-12(2)7-15(23)11-27-19-9-18-17(8-14(19)10-22)16-5-6-24-13(3)20(16)21(26)25(18)4;/h5-6,8-9,12,15H,7,11,23H2,1-4H3;1H/t15-;/m0./s1

InChI Key

JURQHVYCFKMNRC-RSAXXLAASA-N

Isomeric SMILES

CC1=NC=CC2=C1C(=O)N(C3=C2C=C(C(=C3)OC[C@H](CC(C)C)N)C#N)C.Cl

Canonical SMILES

CC1=NC=CC2=C1C(=O)N(C3=C2C=C(C(=C3)OCC(CC(C)C)N)C#N)C.Cl

Origin of Product

United States

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